6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Kinase inhibition CLK1 Structure-Activity Relationship

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its versatility in targeting protein kinases. The compound features a strategic dual-halogenation pattern (6-bromo and 3-chlorophenyl) that enables distinct reactivity for sequential functionalization and potential for enhanced target binding compared to mono-halogenated or regioisomeric analogs.

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
Cat. No. B13682159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8BrClN2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Br
InChIInChI=1S/C13H8BrClN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H
InChIKeyYFEGWUHIVFYPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine: A Privileged Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its versatility in targeting protein kinases [1]. The compound features a strategic dual-halogenation pattern (6-bromo and 3-chlorophenyl) that enables distinct reactivity for sequential functionalization and potential for enhanced target binding compared to mono-halogenated or regioisomeric analogs . Physicochemical property predictions (XLogP3: 4.2, TPSA: 17.3 Ų) suggest favorable permeability for cellular target engagement, a critical parameter for kinase inhibitor development [2].

Precision Halogenation: Why 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine Cannot Be Interchanged with Other Imidazopyridine Analogs


The strategic placement of halogen atoms on the imidazo[1,2-a]pyridine core dictates kinase selectivity profiles, cellular potency, and metabolic stability, making simple substitution with regioisomers or analogs without 6-bromo substitution highly risky for drug discovery programs. SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that a 6-bromo substituent significantly enhances CLK1 inhibitory activity compared to 6-chloro or unsubstituted analogs, while the 3-chlorophenyl group at position 2 provides optimal steric and electronic complementarity to the ATP-binding pocket [1]. Additionally, the 6-bromo atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, a key advantage in lead optimization that is absent in dehalogenated or differently halogenated analogs [2].

Quantitative Evidence for Differentiating 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine from Its Closest Analogs


6-Bromo vs. 6-Chloro Substitution: A Predicted 5- to 10-Fold Increase in Kinase Binding Affinity Based on Class-Level SAR

In a series of 3,6-disubstituted imidazo[1,2-a]pyridine CLK1 inhibitors, the 6-bromo substituent consistently showed superior potency compared to 6-chloro and unsubstituted analogs. The most potent compound (9e) with a 6-bromo substituent achieved an IC50 of 4 nM against CLK1, while the corresponding 6-chloro analog (compound 9d) exhibited an IC50 of 22 nM [1]. This 5.5-fold difference in potency underscores the critical role of the 6-bromo group in achieving high-affinity target engagement. Extrapolating this SAR to the target compound, 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is likely to exhibit significantly improved CLK1 inhibition compared to its 6-chloro counterpart (6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine) .

Kinase inhibition CLK1 Structure-Activity Relationship

Ortho vs. Para Chlorophenyl Substitution: Impact on Kinase Selectivity and Physicochemical Properties

The 3-chlorophenyl (meta-chloro) substituent in the target compound provides distinct steric and electronic properties compared to the 4-chlorophenyl (para-chloro) isomer (6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, CAS 452967-47-4). Computed logP values indicate a difference in lipophilicity (XLogP3: 4.2 for 3-chloro vs. 4.5 for 4-chloro), which can influence cell permeability and metabolic stability [1]. In kinase SAR studies, meta-substituted phenyl groups often demonstrate improved selectivity profiles over para-substituted analogs due to altered binding modes within the hydrophobic pocket [2]. This difference may translate to a more favorable therapeutic window for the 3-chlorophenyl derivative.

Kinase selectivity Physicochemical properties Lipophilicity

Synthetic Versatility: The 6-Bromo Handle Enables Diversification Not Possible with 6-Chloro or Unsubstituted Cores

The C-Br bond at position 6 provides a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is significantly more reactive than the C-Cl bond [1]. This differential reactivity enables chemoselective functionalization in the presence of the 3-chlorophenyl group, a feature not available in the 6-chloro analog. Furthermore, the bromine atom's larger size (van der Waals radius: 1.85 Å vs. 1.75 Å for chlorine) contributes to a stronger halogen bonding potential with target proteins, which can be exploited for affinity optimization [2]. This dual role as a reactivity handle and pharmacophoric element is unique to the 6-bromo derivative.

Cross-coupling Late-stage functionalization Chemical biology

Improved Cell Permeability and Target Engagement Predicted by Physicochemical Profiling Compared to Non-Brominated Analog

Computed property analysis indicates that 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (MW: 307.57, logP: 4.2, TPSA: 17.3 Ų) resides within favorable drug-like chemical space, with a CNS MPO score of 3.8, suggesting good brain penetration potential [1]. In contrast, the non-brominated analog 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine (MW: 228.68, logP: 3.1, TPSA: 17.3 Ų) may suffer from lower target engagement due to reduced hydrophobic contacts within the kinase ATP pocket, as the 6-bromo group has been shown to occupy a critical hydrophobic cleft in CLK1 [2]. The higher lipophilicity of the target compound, while still within drug-like range, correlates with improved cellular activity in imidazopyridine series.

Cell permeability Lipinski's rules CNS MPO

Optimal Research and Industrial Applications for 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine


Lead Optimization in CLK1/CLK2 Kinase Inhibitor Programs for Autophagy-Related Diseases

The target compound serves as an ideal advanced intermediate for the development of potent CLK1 inhibitors aimed at inducing autophagy in cancer and neurodegenerative diseases. Its 6-bromo handle allows for rapid diversification via Suzuki coupling to explore the R2 substituent space, while the 3-chlorophenyl group maintains critical hydrophobic contacts identified in SAR studies [1]. Procurement of this compound enables medicinal chemistry teams to generate focused libraries with predicted low nanomolar CLK1 potency, significantly accelerating hit-to-lead timelines.

Chemical Probe Development for Cdc2-Like Kinase (CLK) Family Selectivity Profiling

Because of the meta-chlorophenyl substitution's potential for enhanced selectivity over DYRK1A compared to para-substituted analogs, this compound is a valuable starting point for developing chemical probes to dissect CLK isoform biology [2]. The 6-bromo group further allows for the installation of affinity tags or fluorescent reporters without compromising the core pharmacophore.

Building Block for Late-Stage Functionalization in CNS Drug Discovery

With a favorable CNS MPO score (3.8) and optimal lipophilicity for blood-brain barrier penetration, this compound is suitable for CNS-targeted kinase inhibitor programs. Its physicochemical profile aligns with known CNS drugs, and the 6-bromo atom provides a convenient vector for property modulation while maintaining CNS drug-like attributes [3].

Synthesis of Dual Kinase Inhibitors via Sequential Chemoselective Cross-Coupling

The distinct reactivity of the C-Br bond over the C-Cl bond in the 3-chlorophenyl ring allows chemists to perform sequential functionalization. This enables the construction of unsymmetrical bis-aryl imidazopyridine libraries, a powerful strategy for dual kinase inhibitor design [4].

Quote Request

Request a Quote for 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.